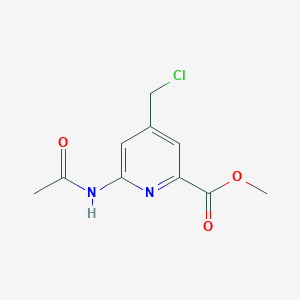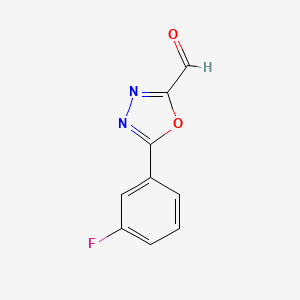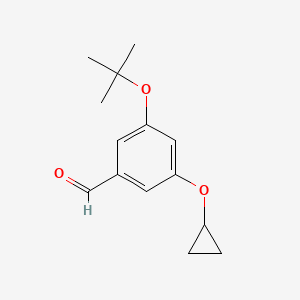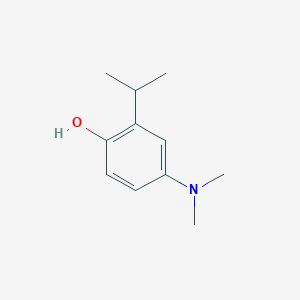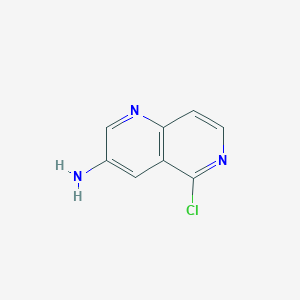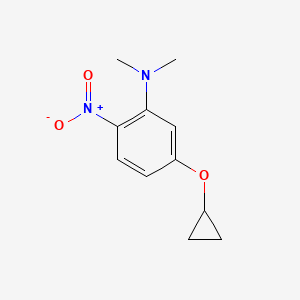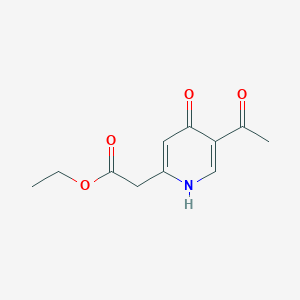
4-Cyclopropoxy-2-isopropoxynicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-2-isopropoxynicotinonitrile involves several steps. One common method includes the reaction of nicotinonitrile with cyclopropyl alcohol and isopropyl alcohol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
4-Cyclopropoxy-2-isopropoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group into primary amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the nitrile group is replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-isopropoxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers use it to study its effects on biological systems, particularly its interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2-isopropoxynicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-Cyclopropoxy-2-isopropoxynicotinonitrile can be compared with other similar compounds such as 5-Cyclopropoxy-4-isopropoxynicotinonitrile. While these compounds share similar structural features, their chemical properties and reactivity may differ. The uniqueness of this compound lies in its specific functional groups and their arrangement, which influence its reactivity and applications .
Similar compounds include:
- 5-Cyclopropoxy-4-isopropoxynicotinonitrile
- 4-Isopropoxy-2-methylphenyl isopropyl ketone
These compounds can be used for comparative studies to understand the influence of structural variations on their chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-propan-2-yloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)15-12-10(7-13)11(5-6-14-12)16-9-3-4-9/h5-6,8-9H,3-4H2,1-2H3 |
Clave InChI |
SCTMEPFPTZEWAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=CC(=C1C#N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


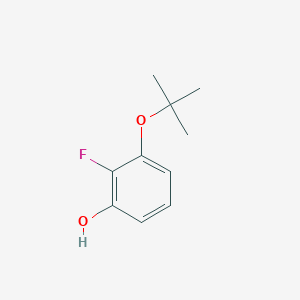

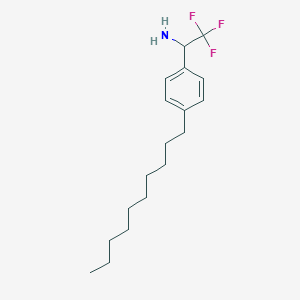
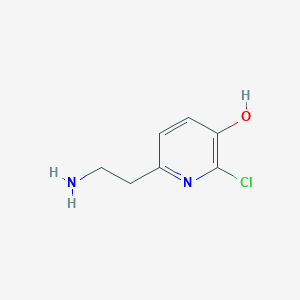
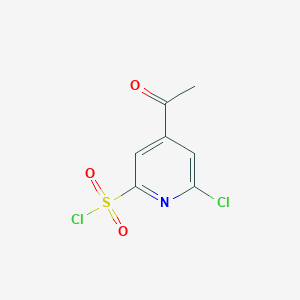
![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
